molecular formula C19H17FN2O2 B2382005 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946340-65-4

2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2382005
CAS No.: 946340-65-4
M. Wt: 324.355
InChI Key: RCJPKHWBQCGLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a novel synthetic compound belonging to the class of 2-isoxazol-3-yl-acetamide analogues, which have been identified as heat shock protein 90 (HSP90) inhibitors with significant biological activity . HSP90 is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are involved in oncogenic pathways and viral replication . This molecule is designed for research applications in antiviral and anticancer therapeutics. Its primary mechanism of action is through the inhibition of HSP90, which leads to the degradation of client proteins and subsequent attenuation of viral replication, such as HIV-1, and inhibition of cancer cell proliferation . Research indicates that this scaffold can significantly inhibit HIV-1 replication independently of cell type, virus isolate, or viral load, and does not directly target viral enzymes like Reverse Transcriptase (RT), Integrase (IN), or Protease (PR) . Furthermore, structural analogues featuring the 2-(4-fluorophenyl)acetamide moiety have demonstrated promising cytotoxic effects against various human cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7), highlighting the potential dual therapeutic interest of this compound class . The molecular formula is C19H17FN2O2 and it has a molecular weight of 324.36 g/mol. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-13-2-6-15(7-3-13)18-11-17(22-24-18)12-21-19(23)10-14-4-8-16(20)9-5-14/h2-9,11H,10,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJPKHWBQCGLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acetamide Moiety: The acetamide group is typically formed through an amidation reaction involving an amine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor signaling.

Comparison with Similar Compounds

Structural and Chromatographic Differences

Compounds with isoxazole cores but varying substituents exhibit distinct physicochemical properties. For example:

  • (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Retention time: 6.554)
  • (E)-N-(3-hydroxyisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (Retention time: 6.815)

The hydroxy substituent in the latter increases polarity, resulting in a longer HPLC retention time compared to the fluoro analog . The target compound’s p-tolyl group likely enhances hydrophobicity, suggesting intermediate retention behavior.

Table 1: Isoxazole Analogs Comparison

Compound Name Substituent Retention Time Key Feature
Target Compound p-Tolyl, 4-Fluorophenyl N/A High lipophilicity
(E)-N-(3-fluoroisoxazol-5-yl)-...acetamide 3-Fluoro 6.554 Moderate polarity
(E)-N-(3-hydroxyisoxazol-5-yl)-...acetamide 3-Hydroxy 6.815 High polarity

Trifluoroacetyl-Indole Acetamides

Compounds 4f and 4g from incorporate trifluoroacetyl groups and fluorophenyl/methoxyphenyl substituents:

  • 4f : 79% yield, 4-fluorophenyl, pLDH assay activity.
  • 4g : 72% yield, 4-methoxyphenyl, pLDH assay activity.

Sulfamoyl Phenyl Acetamides

Recent 2024 studies highlight sulfamoyl-containing analogs like 2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (). These compounds exhibit structural similarities (0.86–0.94 similarity scores) to the target molecule but replace the isoxazolylmethyl group with sulfamoyl moieties.

Pesticidal Acetamides

lists pesticidal analogs such as N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043). The trifluoromethyl-thiadiazole group confers pesticidal activity, whereas the target compound’s isoxazole and fluorophenyl groups may align more with pharmaceutical uses, highlighting application-driven structural design .

Heterocyclic Variations

describes 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA), which replaces the isoxazole with an oxadiazole-thienopyridine hybrid. Such heterocyclic swaps significantly alter electronic properties and binding affinities, underscoring the target compound’s reliance on isoxazole for optimal activity .

Biological Activity

2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement comprising a fluorophenyl group, an isoxazole ring, and an acetamide moiety, which collectively contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H17FN2O\text{C}_{16}\text{H}_{17}\text{FN}_2\text{O}

Key Structural Features

FeatureDescription
Fluorophenyl Group Enhances lipophilicity and stability
Isoxazole Ring Contributes to biological activity
Acetamide Moiety Imparts solubility and potential for enzyme interaction

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. The mechanism may involve:

  • Inhibition of Enzyme Activity: The compound may act as an inhibitor for various enzymes, modulating their activity through competitive or non-competitive binding.
  • Receptor Interaction: It may bind to certain receptors, altering signaling pathways that are critical in various biological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with isoxazole moieties showed potent inhibition against cancer cell lines, with IC50 values ranging from 6.33 μM to 16.2 μM for different derivatives .

Anti-inflammatory Properties

This compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. The presence of the fluorine atom in the structure enhances its ability to modulate inflammatory pathways.

Antimicrobial Activity

Preliminary studies suggest that related compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds have been reported between 4.69 µM and 22.9 µM against various bacterial strains .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-chlorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamideChlorine instead of fluorineModerate anticancer activity
2-(4-bromophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamideBromine substitutionLower antimicrobial efficacy
2-(4-methylphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamideMethyl group additionEnhanced lipophilicity but less potent

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy:
    A series of isoxazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. One derivative exhibited an IC50 value of 6.33 ± 1.02 μM against PTP1B, indicating strong potential for further development into anticancer agents .
  • Anti-inflammatory Mechanisms:
    Another study explored the anti-inflammatory mechanisms of similar compounds, demonstrating their ability to inhibit nitric oxide production in macrophages, suggesting a pathway for therapeutic applications in inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-fluorophenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, and what analytical techniques confirm its purity and structure?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 4-fluorophenylacetic acid with a substituted isoxazole intermediate (e.g., 5-(p-tolyl)isoxazol-3-yl)methanamine) under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetamide backbone .
  • Step 2: Purification via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane).

Characterization Techniques:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the fluorophenyl proton signals appear as doublets (~7.2–7.4 ppm) due to coupling with fluorine .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]+^+ at m/z 379.15) .
  • HPLC: Ensures ≥95% purity using a C18 column and UV detection at 254 nm .

Basic: How is the initial biological activity of this compound typically assessed in preclinical research?

Methodological Answer:
Initial screening involves:

  • In Vitro Binding Assays: Measure affinity for target receptors (e.g., kinase inhibition) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Cytotoxicity Studies: Assessed via MTT assays on cancer cell lines (e.g., IC50_{50} values in HeLa or MCF-7 cells) .
  • Enzymatic Activity: Evaluate inhibition of enzymes (e.g., cyclooxygenase-2) using colorimetric substrates .

Key Parameters:

  • Dose-response curves (0.1–100 µM range).
  • Positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What strategies are employed to optimize the synthetic yield and scalability of this acetamide derivative?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) improve isoxazole ring formation .
  • Solvent Optimization: Replacing DMF with THF reduces side reactions and improves yield by 15–20% .
  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hours to 2 hours for amide bond formation .

Scalability Considerations:

  • Batch vs. flow chemistry for intermediates.
  • Green chemistry principles (e.g., aqueous workup) to minimize waste .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:
Contradictions (e.g., high activity in enzyme assays but low cellular efficacy) are addressed via:

  • Assay Validation: Cross-check with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .

  • Metabolic Stability Testing: Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .

  • Structural Analog Comparison:

    Modification Assay System Activity Trend Reference
    Fluorophenyl → ChlorophenylEnzyme vs. CellularIncreased cellular uptake
    Isoxazole → OxadiazoleKinase inhibitionReduced affinity

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for modifications on the isoxazole and fluorophenyl moieties?

Methodological Answer:
SAR studies involve:

  • Systematic Substituent Variation:
    • Isoxazole Ring: Replace with oxadiazole or triazole to assess steric/electronic effects .
    • Fluorophenyl Group: Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
  • Computational Modeling:
    • Docking Simulations (AutoDock Vina): Predict binding modes to targets (e.g., EGFR kinase) .
    • HOMO-LUMO Analysis: Correlate electronic properties with bioactivity .

Key Findings:

  • Fluorine at the para position enhances metabolic stability .
  • Methyl substitution on isoxazole improves solubility without losing affinity .

Advanced: What experimental approaches are recommended to evaluate the stability and reactivity of this compound under physiological conditions?

Methodological Answer:
Stability assessments include:

  • pH-Dependent Hydrolysis: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (e.g., >200°C indicates thermal stability) .
  • Reactivity Screening: Test with nucleophiles (e.g., glutathione) to predict thiol-adduct formation .

Key Observations:

  • Stable in acidic conditions (pH 3–5) but hydrolyzes rapidly in basic media (pH >10) .

Advanced: How can target engagement and mechanism of action be systematically investigated for this compound?

Methodological Answer:
Mechanistic studies involve:

  • Pull-Down Assays: Use biotinylated analogs to isolate target proteins from cell lysates .
  • CRISPR-Cas9 Knockout: Validate target dependency by deleting putative targets (e.g., kinase genes) .
  • Transcriptomic Profiling (RNA-seq): Identify differentially expressed genes post-treatment .

Case Study:

  • Target Identification: A fluorophenyl-acetamide analog was found to inhibit NF-κB signaling via IKKβ binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.